Quinazoline-4-carboxylic acid

Overview

Description

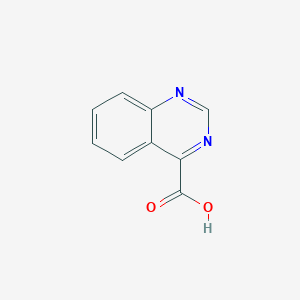

Quinazoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline ring system with a carboxylic acid group at the fourth position

Mechanism of Action

Target of Action

Quinazoline-4-carboxylic acid and its derivatives have been found to target a variety of cellular components, contributing to their diverse pharmacological activities . The primary targets of these compounds include various enzymes and receptors, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes like cell growth and proliferation .

Mode of Action

This compound interacts with its targets in a specific manner, leading to changes in cellular functions. For instance, when it binds to VEGFR, it inhibits the receptor’s activity, thereby suppressing the growth of vascular endothelial cells . This interaction can lead to the inhibition of angiogenesis, a process critical for tumor growth and metastasis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One of the key pathways influenced by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The disruption of this pathway can lead to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity . Moreover, fluorine-containing molecules were found to have greater potential, probably due to improved lipophilicity, bioavailability, and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its ability to interact with multiple targets. For example, by inhibiting VEGFR, it can suppress the growth of vascular endothelial cells, leading to the inhibition of angiogenesis . This can result in the suppression of tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, potentially affecting the compound’s efficacy . Furthermore, the compound’s stability can be affected by factors such as pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-4-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions. One common method includes the cyclization of 2-aminobenzamide with formic acid, leading to the formation of the quinazoline ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the initial formation of the quinazoline core followed by functionalization at the fourth position. This often involves the use of catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Quinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinazoline-4-carboxylate derivatives.

Reduction: Reduction of the carboxylic acid group can yield quinazoline-4-methanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinazoline-4-carboxylate derivatives.

Reduction: Quinazoline-4-methanol.

Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

Quinazoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: The compound is studied for its role in enzyme inhibition and as a potential lead compound for drug development.

Medicine: Quinazoline derivatives are explored for their anticancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Quinazoline-4-carboxylic acid can be compared with other similar compounds, such as:

Quinazoline-2-carboxylic acid: Differing in the position of the carboxylic acid group, this compound exhibits distinct biological activities and reactivity.

Quinazolinone: Lacking the carboxylic acid group, quinazolinone derivatives are known for their sedative and hypnotic properties.

Quinoline: A structurally related compound with a nitrogen atom in the ring, quinoline derivatives are widely used in antimalarial drugs.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Quinazoline-4-carboxylic acid is an important compound in medicinal chemistry, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

1. Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound has shown promising results in various studies targeting different cancer types.

Case Studies:

- Aurora A Kinase Inhibition: A study evaluated a series of this compound derivatives for their ability to inhibit Aurora A kinase. Among these, 2-(3-bromophenyl)-8-fluorothis compound (compound 6e) exhibited the highest potency with an IC50 of 168.78 µM. It was found to induce apoptosis in MCF-7 breast cancer cells and arrest the cell cycle at the G1 phase .

- Inhibition of Leukotriene Biosynthesis: Another study identified a quinazoline-7-carboxamide derivative with an IC50 of 0.87 µM against the 5-lipoxygenase activating protein (FLAP), suggesting its potential in treating inflammatory diseases and cancers associated with leukotriene biosynthesis .

2. Enzyme Inhibition

This compound and its derivatives have shown significant enzyme inhibition activities, particularly against various kinases and soluble epoxide hydrolase (sEH).

Table 1: Inhibitory Activities of Quinazoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluorothis compound | Aurora A Kinase | 168.78 | |

| Quinazoline-7-carboxamide derivative | FLAP | 0.87 | |

| Quinazolinone derivatives | sEH | 0.30 - 11.2 |

Research Findings:

- Quinazoline derivatives have been shown to inhibit various cancer-related enzymes such as dihydrofolate reductase and epidermal growth factor receptor (EGFR) tyrosine kinase, which are crucial targets in cancer therapy .

- The structural modifications in quinazoline compounds significantly affect their inhibitory potency, emphasizing the importance of structure-activity relationship (SAR) studies in drug development .

3. Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity: Several studies have reported that quinazoline derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects: The inhibition of sEH by quinazoline derivatives has implications for treating inflammatory conditions due to their role in regulating eicosanoid metabolism .

Properties

IUPAC Name |

quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTWMWCZTAKZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the recent advancements in synthesizing Quinazoline-4-carboxylic acid and its derivatives?

A1: Recent research [, ] highlights an efficient one-pot, three-component synthesis method for this compound. This method involves a condensation reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) with an aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde) and ammonium acetate. This approach allows for synthesizing various derivatives, including esters and amides, by reacting the acid with alcohols or amines, respectively.

Q2: How are the synthesized this compound derivatives structurally characterized?

A2: Researchers employed various spectroscopic techniques [, ] to confirm the structures of synthesized compounds. These include:* 1H NMR and 13C NMR: Provide detailed information about the hydrogen and carbon atoms' environment in the molecule, respectively. * IR Spectroscopy: Identifies functional groups present in the molecules based on their characteristic vibrations.* Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Q3: Is there any information about the color properties of this compound derivatives?

A3: While the provided research [, ] doesn't specifically discuss the color of this compound derivatives, related research [] on Isamic acid, a derivative containing a spiro-quinazoline ring system, indicates a red color. This coloration is attributed to spiroconjugation, suggesting that similar structural features in this compound derivatives might influence their color properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.